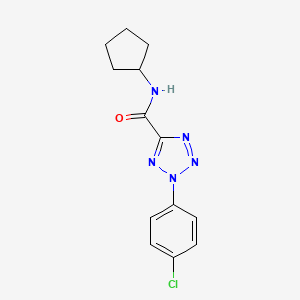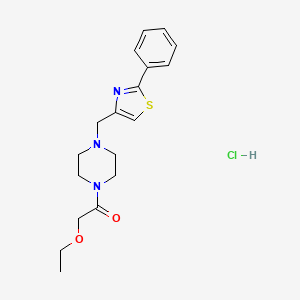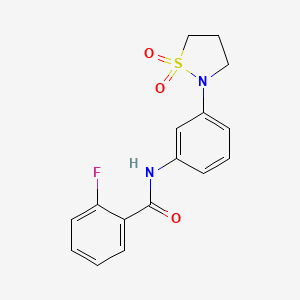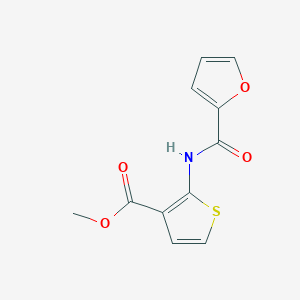
2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based cannabinoids and has been found to have a high affinity for both the CB1 and CB2 receptors in the endocannabinoid system.
Mechanism of Action
CP-55940 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling. These pathways ultimately lead to the modulation of various physiological processes, including pain perception, inflammation, and neuronal function.
Biochemical and Physiological Effects:
CP-55940 has been found to have various biochemical and physiological effects, including the modulation of pain perception, inflammation, and neuronal function. Additionally, this compound has been found to have anti-tumor properties and can inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has some limitations, including its lipophilicity and poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on CP-55940, including the development of more selective and potent analogs of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various fields of medicine, including pain management, neuroprotection, and cancer treatment. Finally, more research is needed to fully understand the mechanism of action of CP-55940 and its effects on various physiological processes.
Synthesis Methods
The synthesis of CP-55940 involves the reaction of 4-chlorobenzylcyanide with cyclopentylmagnesium bromide to form 4-chlorophenylcyclopentyl ketone. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the addition of a carboxamide group to the tetrazole ring using acetic anhydride.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. Research has shown that this compound has potent analgesic properties and can effectively reduce pain in animal models of chronic pain. Additionally, CP-55940 has been found to have neuroprotective effects and can prevent neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-cyclopentyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-9-5-7-11(8-6-9)19-17-12(16-18-19)13(20)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEAMBQDYSVJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)


![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)
![N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2382817.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2382820.png)
![2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2382822.png)



![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)
![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)